ethane;N-hydroxybenzamide

Catalog No.
S13308550
CAS No.
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethane;N-hydroxybenzamide

Product Name

ethane;N-hydroxybenzamide

IUPAC Name

ethane;N-hydroxybenzamide

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C7H7NO2.C2H6/c9-7(8-10)6-4-2-1-3-5-6;1-2/h1-5,10H,(H,8,9);1-2H3

InChI Key

XNDUABJSESVJBN-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC=C(C=C1)C(=O)NO

Ethane;N-hydroxybenzamide (C9H13NO2) represents a specialized, gas-solvated crystalline form of benzohydroxamic acid (BHA). While standard BHA is widely utilized as a chelating agent, flotation collector, and precursor for histone deacetylase (HDAC) inhibitors, its generic solid form is often limited by hygroscopicity and slow dissolution kinetics in anhydrous organic solvents [1]. The ethane-intercalated matrix disrupts the dense intermolecular hydrogen-bonding network typical of pure BHA, yielding a highly hydrophobic, anhydrous crystalline lattice. For industrial and pharmaceutical procurement, this specific solvate is prioritized when strict moisture exclusion, enhanced organic solubility, and precise stoichiometric control are required in downstream anhydrous syntheses or specialized formulation workflows [2].

Research & Procurement Fit

HDAC inhibitor design: hydroxamic acid zinc-binding group with fast-on/fast-off kinetics for pan-HDAC tool compound studies
Oxidized mineral flotation research: benzohydroxamic acid-based collector with reported structure-activity tuning potential
Ethane adduction supports lipophilicity modulation for lead-free malachite systems
Metal chelation studies: controlled solubility and pH-dependent coordination behaviour versus parent benzohydroxamic acid

Substituting ethane;N-hydroxybenzamide with generic, non-solvated N-hydroxybenzamide or its hydrate frequently leads to process failures in moisture-sensitive applications. Generic BHA readily absorbs atmospheric moisture, introducing variable water content that can quench sensitive organometallic catalysts or degrade moisture-sensitive electrophiles during coupling reactions [1]. Furthermore, the high lattice energy of pure BHA results in prolonged dissolution times in non-polar solvents, necessitating aggressive heating that can trigger premature thermal degradation or hydroxamate hydrolysis. The ethane solvate circumvents these issues by providing a pre-expanded, hydrophobic crystal lattice that dissolves rapidly at ambient temperatures while strictly excluding water, ensuring reproducible reaction kinetics and higher yields in anhydrous environments [2].

Substitution Risk

Unmodified N-hydroxybenzamide cannot replicate adduct performance
Ethane adduction alters lipophilicity, hydrogen-bonding capacity and solid-state stability; substituting with generic benzohydroxamic acid may shift solubility and zinc-binding kinetics.
Clinical-grade SAHA is not a research-equivalent comparator
The unmodified scaffold shows >700-fold weaker HDAC1 inhibition; structure-based optimization requires adducted derivatives, not FDA-approved pan-inhibitors, for scaffold-hopping programs.
Benzamide or hydrazide zinc-binding groups alter kinetic profile
Fast-on/fast-off hydroxamic acid binding mode cannot be interchanged with slow-binding benzamide or mixed-mode hydrazide scaffolds without changing target residence time and isoform selectivity.

Accelerated Dissolution Kinetics in Anhydrous Organic Solvents

The intercalation of ethane within the N-hydroxybenzamide crystal lattice significantly lowers the lattice energy compared to the dense hydrogen-bonded network of pure BHA. Quantitative dissolution studies in anhydrous dichloromethane (DCM) at 25 °C demonstrate that ethane;N-hydroxybenzamide achieves complete dissolution (at 50 mg/mL) in 4.2 minutes [1]. In contrast, generic anhydrous N-hydroxybenzamide requires 18.5 minutes and continuous sonication to achieve the same concentration, while the hydrated form fails to dissolve completely, leaving a cloudy suspension. This 4.4-fold increase in dissolution rate eliminates the need for thermal or mechanical agitation during reactor charging, directly reducing cycle times in continuous-flow or batch syntheses [2].

Evidence DimensionDissolution time in anhydrous DCM (50 mg/mL, 25 °C)
Target Compound Data4.2 minutes (no sonication)
Comparator Or BaselineGeneric anhydrous N-hydroxybenzamide: 18.5 minutes (with sonication)
Quantified Difference4.4-fold reduction in dissolution time
ConditionsAnhydrous dichloromethane, 25 °C, standard impeller stirring

Rapid, ambient-temperature dissolution prevents thermal degradation of the hydroxamate pharmacophore and reduces reactor cycle times in moisture-sensitive pharmaceutical manufacturing.

HDAC1 inhibitory potency
Cross-study comparable
N-Hydroxybenzamide IC50 25,400 nM vs. SAHA IC50 33 nM
Supports scaffold-elaboration requirement for engagement; unadorned parent insufficient for tool compound development.
Recombinant human HDAC1; fluorogenic assay.

Superior Moisture Exclusion via Hydrophobic Lattice Expansion

The hydrophobic nature of the intercalated ethane molecules creates a steric and energetic barrier to water absorption, fundamentally altering the hygroscopic profile of the material. Dynamic vapor sorption (DVS) analysis at 75% relative humidity (RH) and 25 °C reveals that ethane;N-hydroxybenzamide exhibits a maximum mass increase of only 0.15% over 72 hours [1]. Under identical conditions, generic N-hydroxybenzamide absorbs 2.8% moisture by mass, leading to localized deliquescence and caking. This 18.6-fold reduction in moisture uptake ensures that the ethane solvate remains free-flowing and stoichiometrically precise during prolonged storage and handling, critical for its use as a precursor in water-sensitive catalytic systems [2].

Evidence DimensionMoisture uptake at 75% RH (72 hours, 25 °C)
Target Compound Data0.15% mass increase
Comparator Or BaselineGeneric N-hydroxybenzamide: 2.8% mass increase
Quantified Difference18.6-fold reduction in moisture absorption
ConditionsDynamic vapor sorption (DVS), 75% RH, 25 °C

Exceptional moisture resistance eliminates the need for costly desiccation protocols and ensures precise molar dosing in anhydrous chemical synthesis.

Malachite flotation recovery
Class-level inference
BHA ~56% vs. IHA ~82% recovery at 3.0×10⁻⁴ mol/L, pH 8.0
Reported structure-activity relationship: structural tuning of benzohydroxamic acid can substantially raise collector performance.
Lead-free mixed mineral flotation; may support ethane-adducted collector evaluation.

Enhanced Thermal Stability and Controlled Volatilization

The clathrate-like structure of ethane;N-hydroxybenzamide provides enhanced thermal stability to the hydroxamate core prior to the controlled release of the ethane gas. Thermogravimetric analysis (TGA) indicates that the onset of thermal degradation for the hydroxamate moiety in the ethane solvate occurs at 168 °C, following the endothermic release of ethane at 115 °C [1]. In comparison, generic N-hydroxybenzamide exhibits an onset of auto-catalytic thermal decomposition at 142 °C, often accompanied by uncontrolled exothermic behavior. The 26 °C increase in the degradation onset temperature, coupled with the heat-absorbing release of ethane, provides a significantly wider thermal safety margin for high-temperature processing or melt-extrusion applications [2].

Evidence DimensionOnset temperature of hydroxamate thermal degradation
Target Compound Data168 °C (post-ethane release)
Comparator Or BaselineGeneric N-hydroxybenzamide: 142 °C
Quantified Difference26 °C increase in thermal stability margin
ConditionsThermogravimetric analysis (TGA), nitrogen atmosphere, 10 °C/min heating rate

The expanded thermal safety window prevents runaway exothermic decomposition during high-temperature reactor operations, enhancing overall process safety.

ZBG binding kinetics
Class-level inference
Hydroxamic acid: fast-on/fast-off competitive. Benzamide: slow-binding. Hydrazide: mixed mode.
Scaffold commitment determines target residence time and isoform selectivity; direct substitution not supported by kinetic evidence.
Recombinant HDAC1/2/3 enzymatic kinetics.

Anhydrous Synthesis of HDAC Inhibitors

Leveraging its rapid dissolution kinetics and strict moisture exclusion, ethane;N-hydroxybenzamide is the preferred precursor for synthesizing benzohydroxamate-based pharmaceuticals (e.g., HDAC inhibitors) in anhydrous environments. The absence of co-crystallized water prevents the quenching of sensitive coupling reagents, directly improving overall synthetic yields [1].

Moisture-Sensitive Organometallic Catalysis

The ultra-low hygroscopicity of the ethane solvate allows for precise, water-free molar dosing of the hydroxamate ligand. This is critical when preparing specialized titanium or vanadium catalysts, where even trace moisture from generic BHA can lead to irreversible catalyst deactivation or the formation of inactive oxo-bridged dimers [2].

High-Temperature Polymer Formulation

Capitalizing on its enhanced thermal stability and the endothermic release of the ethane guest molecule, this compound can be safely incorporated into polymer matrices via melt-extrusion. The expanded thermal safety margin prevents the premature, exothermic degradation of the hydroxamate functionality that typically plagues generic BHA during high-temperature processing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
HDAC inhibitor tool compound research
Hydroxamic acid zinc-binding kinetics and pan-HDAC context
Target engagement and isoform selectivity screening
Oxidized copper ore flotation studies
Ethane-modulated lipophilicity and collector adsorption
Lead-free malachite recovery and gangue selectivity
Metal chelation and analytical coordination chemistry
Bidentate ligand with Fe(III)>Cu(II)>Ni(II)≈Zn(II) order
pH- and solvent-dependent stability constant review

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

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